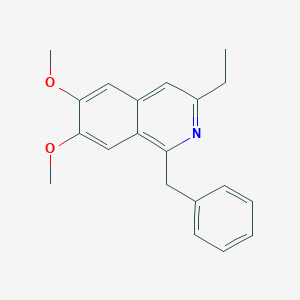
Silver azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver azide, also known as this compound, is a highly explosive compound with the chemical formula AgN₃. It is a member of the class of inorganic compounds known as transition metal nitrides. This compound is known for its sensitivity to shock, friction, and heat, making it a powerful primary explosive used in various applications.
Vorbereitungsmethoden
Silver azide is typically synthesized through the reaction of silver nitrate with sodium azide. The reaction is carried out in an aqueous solution, where silver nitrate and sodium azide are mixed, resulting in the formation of silver monoazide as a precipitate. The reaction can be represented as follows:
AgNO3+NaN3→AgN3+NaNO3
In industrial production, the preparation of silver monoazide involves careful control of reaction conditions to ensure safety and consistency. The use of microreaction systems with integrated static micromixers has been shown to improve the crystal morphology and detonation behavior of silver monoazide, making the process safer and more efficient .
Analyse Chemischer Reaktionen
Silver azide undergoes various chemical reactions, including:
-
Decomposition: : this compound decomposes explosively upon heating or impact, releasing nitrogen gas and forming metallic silver.
AgN3→Ag+3N2
-
Reaction with Acids: : this compound reacts with acids to form silver salts and hydrazoic acid.
AgN3+HCl→AgCl+HN3
-
Reaction with Bases: : this compound can react with bases to form silver hydroxide and sodium azide.
AgN3+NaOH→AgOH+NaN3
Wissenschaftliche Forschungsanwendungen
Silver azide has several scientific research applications, including:
Explosives: Due to its high sensitivity and explosive nature, silver monoazide is used as a primary explosive in detonators and initiators.
Analytical Chemistry: this compound is used in analytical chemistry for the detection and quantification of certain compounds.
Material Science: Research on silver monoazide has contributed to the development of safer and more efficient methods for producing explosive materials with controlled properties.
Wirkmechanismus
The explosive nature of silver monoazide is primarily due to the rapid decomposition of the azide group, which releases a large volume of nitrogen gas. This rapid gas release generates a significant amount of pressure and heat, leading to an explosive reaction. The molecular targets and pathways involved in this process are related to the breaking of the nitrogen-nitrogen bonds within the azide group, resulting in the formation of nitrogen gas and metallic silver.
Vergleich Mit ähnlichen Verbindungen
Silver azide can be compared to other metal azides, such as lead azide and copper azide. These compounds share similar explosive properties but differ in their sensitivity and stability:
Lead Azide (Pb(N₃)₂): Lead azide is another primary explosive with high sensitivity to shock and friction. It is commonly used in detonators and has a higher density than silver monoazide.
Copper Azide (Cu(N₃)₂): Copper azide is less commonly used due to its higher sensitivity and instability compared to silver monoazide and lead azide.
This compound is unique in its balance of sensitivity and stability, making it a preferred choice for certain explosive applications .
Eigenschaften
CAS-Nummer |
13863-88-2 |
|---|---|
Molekularformel |
AgN3 |
Molekulargewicht |
149.889 g/mol |
IUPAC-Name |
silver;azide |
InChI |
InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |
InChI-Schlüssel |
QBFXQJXHEPIJKW-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[Ag+] |
Kanonische SMILES |
[N-]=[N+]=[N-].[Ag+] |
Key on ui other cas no. |
13863-88-2 |
Piktogramme |
Explosive |
Synonyme |
silver azide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















